molecular formula C16H10N2O5S2 B11676965 (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B11676965
M. Wt: 374.4 g/mol
InChI Key: ZNWYGQPSLZVNHI-RIYZIHGNSA-N
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Description

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrophenyl group, and a dihydroxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a thiol with an α-halo carbonyl compound to form the thiazolidinone ring.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nucleophilic substitution reaction, where a nitrophenyl halide reacts with the thiazolidinone intermediate.

    Addition of the Dihydroxyphenyl Group: The final step involves the condensation of the dihydroxyphenyl aldehyde with the thiazolidinone intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one has shown potential as an antioxidant and anti-inflammatory agent. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for further pharmacological studies.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest it may have anticancer properties, possibly through the inhibition of specific enzymes or signaling pathways involved in cancer progression.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets. For example:

    Antioxidant Activity: The dihydroxyphenyl group can donate electrons to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound may inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Anticancer Activity: It may interfere with signaling pathways that promote cancer cell proliferation and survival, such as the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents. They are known for their antidiabetic properties.

    Nitrophenyl Derivatives: Compounds with a nitrophenyl group are often studied for their antimicrobial and anticancer activities.

    Dihydroxyphenyl Derivatives: These compounds are known for their antioxidant properties.

Uniqueness

What sets (5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one apart is its combination of functional groups, which confer a unique set of chemical and biological properties. This makes it a valuable compound for diverse scientific research applications.

Properties

Molecular Formula

C16H10N2O5S2

Molecular Weight

374.4 g/mol

IUPAC Name

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(4-nitrophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H10N2O5S2/c19-12-6-1-9(7-13(12)20)8-14-15(21)17(16(24)25-14)10-2-4-11(5-3-10)18(22)23/h1-8,19-20H/b14-8+

InChI Key

ZNWYGQPSLZVNHI-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3)O)O)/SC2=S)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3)O)O)SC2=S)[N+](=O)[O-]

Origin of Product

United States

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